Product packaging for 6-Bromo-2,2-dimethylchroman-4-carbonitrile(Cat. No.:)

6-Bromo-2,2-dimethylchroman-4-carbonitrile

Cat. No.: B11850860
M. Wt: 266.13 g/mol
InChI Key: GQFUQHPJCJHGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2,2-dimethylchroman-4-carbonitrile (: 1956331-54-6) is a high-purity chromane derivative offered for research and development purposes. This compound, with a molecular formula of C12H12BrNO and a molecular weight of 266.13 g/mol, serves as a valuable synthetic building block in organic chemistry . Its molecular structure, which incorporates a bromo substituent and a carbonitrile functional group on the chroman core, makes it a versatile intermediate for the exploration of novel chemical spaces . Researchers value this compound for constructing more complex molecules with potential biological activity, particularly in the discovery of new pharmaceuticals and agrochemicals. The chromane scaffold is a privileged structure in medicinal chemistry, often associated with compounds investigated for various therapeutic areas . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Handling should only be performed by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12BrNO B11850860 6-Bromo-2,2-dimethylchroman-4-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydrochromene-4-carbonitrile

InChI

InChI=1S/C12H12BrNO/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,8H,6H2,1-2H3

InChI Key

GQFUQHPJCJHGJE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)Br)C#N)C

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromo 2,2 Dimethylchroman 4 Carbonitrile and Congeneric Analogs

Synthetic Strategies for 2,2-Dimethylchroman-4-one (B181875) Precursors

The chroman-4-one skeleton is a pivotal intermediate in the synthesis of the target molecule. nih.gov Its construction has been the focus of significant research, leading to the development of several effective synthetic protocols. These methods range from classical condensation reactions to modern light-promoted cyclizations, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Base-Catalyzed Condensation Approaches

Base-catalyzed condensation represents a classical yet effective method for synthesizing chroman-4-one derivatives. These reactions typically involve the condensation of a substituted phenol (B47542) or hydroxyacetophenone with a suitable three-carbon component, such as acetone (B3395972). For instance, 2,2-dimethyl-6-hydroxy-4-chromanone has been synthesized from 2',5'-dihydroxyacetophenone (B116926) and acetone using piperidine (B6355638) as a catalyst under microwave irradiation, achieving a high yield of 89%. chemicalbook.com The base facilitates the deprotonation of an alpha hydrogen, creating a nucleophile that initiates the condensation cascade, ultimately leading to the cyclized chromanone product. pearson.compearson.com The use of inorganic bases like calcium hydroxide (B78521) has also been reported for related aldol (B89426) condensation reactions, highlighting the versatility of base catalysis in forming key carbon-carbon bonds under mild conditions. rsc.org

Cyclocondensation Reactions of Phenols with α,β-Unsaturated Carboxylic Acids

A widely employed and robust method for the synthesis of 2,2-dimethylchroman-4-ones involves the acid-catalyzed cyclocondensation of phenols or resorcinols with 3,3-dimethylacrylic acid. researchgate.net This reaction, a type of Friedel-Crafts acylation followed by intramolecular cyclization, is often promoted by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid in the presence of a dehydrating agent like phosphorus pentoxide. researchgate.netresearchgate.net The reaction of various 5-alkyl-substituted resorcinols with 3,3-dimethylacrylic acid has been studied under both conventional heating and microwave-assisted conditions, demonstrating that the substitution pattern on the phenol ring influences the regioselectivity of the acylation. researchgate.net This approach provides a direct route to the chromanone core, combining Michael condensation and cyclodehydration steps into an efficient process. researchgate.net

Visible-Light-Promoted Cascade Radical Cyclization Protocols

In recent years, visible-light photoredox catalysis has emerged as a powerful and green strategy for constructing complex molecular architectures, including chroman-4-ones. researchgate.netrawdatalibrary.netnih.gov These methods utilize light to initiate a cascade of radical reactions, leading to the desired heterocyclic products under mild conditions. researchgate.net One such protocol involves the tandem radical addition/cyclization of alkenyl aldehydes, such as 2-(allyloxy)arylaldehydes, with radical precursors like activated bromides. researchgate.netrawdatalibrary.net Another approach describes a visible-light-induced cascade radical cyclization between aroyl chlorides and 2-(allyloxy)-benzaldehyde derivatives to furnish 1,4-diketones that incorporate the chroman-4-one skeleton. nih.gov These reactions are characterized by their broad substrate scope, good functional group tolerance, and operational simplicity, avoiding the harsh conditions often associated with traditional methods. researchgate.netnih.gov

Table 1: Examples of Visible-Light-Promoted Synthesis of Chroman-4-one Derivatives
ReactantsCatalyst/ConditionsProduct TypeYieldReference
Alkenyl Aldehydes + Activated BromidesVisible-Light Photoredox Catalyst3-Substituted Chroman-4-onesGood researchgate.net
Aroyl Chlorides + 2-(allyloxy)-benzaldehyde derivativesVisible Light, Photoredox Catalyst1,4-Diketones with Chroman-4-one SkeletonModerate to Good nih.gov
Coumarin (B35378)/Chromone-3-carboxylic acids + N-(acyloxy)phthalimideVisible Light, Photoredox Catalyst, Base2- or 4-Substituted-chroman-onesNot specified rsc.org

Mechanistic Insights into Photoinduced Rearrangement Reactions for 2,2-Dimethylchroman-4-ones

The mechanism of visible-light-promoted chroman-4-one synthesis is predicated on the generation of radical intermediates. researchgate.netnih.gov In the cascade cyclization of aroyl chlorides with 2-(allyloxy)-benzaldehyde derivatives, the process is initiated by the photocatalytic generation of an acyl radical from the aroyl chloride. nih.gov This acyl radical then adds to the unactivated C=C bond of the allyloxy group. The resulting radical intermediate undergoes a 6-exo-trig cyclization onto the aldehyde, which, after subsequent oxidation and deprotonation, yields the final 1,4-diketone product containing the chroman-4-one core. nih.gov Similarly, the reaction involving alkenyl aldehydes proceeds via a tandem radical addition/cyclization pathway. researchgate.netnih.gov A related photoredox method involves a doubly decarboxylative Giese reaction, where two separate decarboxylation events initiate and complete the catalytic cycle to form the chroman-one ring. rsc.org

Introduction of the Carbonitrile Moiety at the C-4 Position

Once the 2,2-dimethylchroman-4-one precursor is obtained, the next critical step is the introduction of the carbonitrile functionality. While direct conversion of the C-4 keto group to a carbonitrile is challenging, a highly efficient and convergent strategy involves the construction of the chromene-carbonitrile skeleton through multicomponent reactions. This approach builds the heterocyclic system and installs the nitrile group simultaneously.

One-Pot Multicomponent Reaction Sequences for 4H-Chromene-3-carbonitriles

One-pot, three-component reactions are a cornerstone of modern synthetic efficiency, allowing for the rapid assembly of complex molecules like 4H-chromene-3-carbonitriles from simple starting materials. ijcce.ac.irsharif.edu This strategy typically involves the condensation of an aldehyde (such as a substituted salicylaldehyde), malononitrile (B47326) (as the nitrile source), and an active methylene (B1212753) compound. researchgate.netscispace.com To synthesize a 6-bromo-2,2-dimethyl substituted analog, one would typically employ a 5-bromo-salicylaldehyde, malononitrile, and acetone. The reaction proceeds through a domino Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. sharif.edu A wide variety of catalysts can be employed to promote this transformation, including L-proline, nano-kaoline/BF3/Fe3O4, and various basic catalysts, often in green solvents like ethanol (B145695) or water. ijcce.ac.irsharif.eduresearchgate.net This methodology is highly valued for its high atom economy, operational simplicity, and the ability to generate molecular diversity with high yields and short reaction times. ijcce.ac.irsharif.edu

Table 2: Catalysts and Conditions for One-Pot Synthesis of 4H-Chromenes
ReactantsCatalystSolvent/ConditionsProduct TypeReference
Arylglyoxalmonohydrates, 1,3-diketones, MalononitrileL-prolineEthanol4H-Chromenes ijcce.ac.ir
Pyrazole aldehydes, 5,5-dimethylcyclohexane-1,3-dione, MalononitrileNoneEthanol, Room Temperature4H-Chromene-3-carbonitriles dntb.gov.ua
Aldehyde, Malononitrile, Enolizable compoundnano-kaoline/BF3/Fe3O4Solvent-free4H-Chromenes sharif.edu
Salicylaldehydes, Malononitrile, 4-hydroxycoumarinTBBDA or PBBSAqueous Ethanol4H-Chromenes and Dihydropyrano[3,2-c]chromenes scispace.com

Domino Reaction Strategies Involving Malononitrile in Chromene Synthesis

Domino reactions, also known as tandem or cascade reactions, provide an efficient pathway to complex molecules like chromenes from simple precursors in a single pot. These reactions are characterized by high atom economy and reduced waste, aligning with the principles of green chemistry. nih.gov A primary strategy for constructing the 2-amino-4H-chromene-3-carbonitrile scaffold involves the multicomponent reaction of a salicylaldehyde (B1680747) derivative, malononitrile, and a third component, often in the presence of a catalyst. nih.govmdpi.com

The reaction is typically initiated by a Knoevenagel condensation between the salicylaldehyde and malononitrile, catalyzed by a base. The resulting intermediate then undergoes an intramolecular Michael addition, followed by cyclization to form the chromene ring. researchgate.net Various catalysts have been employed to facilitate this transformation, ranging from basic catalysts to organocatalysts, which can promote the reaction with high efficiency and, in some cases, high enantioselectivity. researchgate.netrsc.org For instance, enantioselective organocatalytic domino reactions using bifunctional organocatalysts can produce chiral chromenes in yields up to 99%. rsc.org The choice of catalyst and reaction conditions can be tailored to optimize yield and reaction time. nih.gov Studies have shown that reactions between salicylic (B10762653) aldehydes and malononitrile can lead to a variety of products, including 2-iminochromene derivatives, depending on the stoichiometry and reaction conditions. mdpi.com

Table 1: Catalysts and Conditions in Domino Synthesis of Chromene Derivatives

CatalystSolventKey ConditionsYieldReference
Pyridine-2-carboxylic acid (P2CA) (15 mol%)Water-EtOH (1:1)RefluxUp to 98% nih.gov
DBU (0.5 equiv.)Not specifiedRoom Temperature, 2h95% researchgate.net
Triton BNot specifiedNot specifiedModerate to good researchgate.net
Bifunctional organocatalyst (5 mol%)Not specifiedGeneration of in situ ortho-quinone methidesUp to 99% rsc.org

Regioselective Bromination Methodologies

The introduction of a bromine atom at a specific position on the chroman ring is a critical step in the synthesis of the title compound. Regioselectivity is paramount, as it dictates the final structure and properties of the molecule.

Bromination Protocols Targeting Aromatic Ring Substitution (e.g., C-6)

Electrophilic aromatic bromination is the standard method for introducing a bromine atom onto the benzene (B151609) ring of the chroman system. nih.govresearchgate.net The ether oxygen of the chroman ring is an activating group, directing electrophilic substitution to the ortho and para positions. The C-6 position is para to this oxygen, making it a highly favored site for bromination. researchgate.net

Various brominating agents and conditions have been developed to achieve high regioselectivity. organic-chemistry.org N-bromosuccinimide (NBS) is a widely used reagent for this purpose, often in conjunction with a suitable solvent or catalyst. nih.govorganic-chemistry.org The reaction can be performed under mild conditions, for instance, by treating the substrate with NBS in acetonitrile (B52724) at controlled temperatures to afford the desired C-6 bromo derivative in high yield. nih.gov Other reagents, such as hexamethylenetetramine–bromine (HMTAB), also offer highly efficient and regioselective bromination of aromatic compounds. researchgate.net The choice of solvent and temperature can significantly influence the selectivity of the bromination reaction. nih.govresearchgate.net

Table 2: Reagents for Regioselective Aromatic Bromination

Brominating AgentCatalyst/SolventKey FeaturesReference
N-Bromosuccinimide (NBS)Acetonitrile (MeCN)Mild conditions, high yield for activated rings. nih.gov
Hexamethylenetetramine–bromine (HMTAB)DichloromethaneHighly efficient and regioselective. researchgate.net
Ammonium bromide / OxoneMethanol or WaterMild, ambient temperature, catalyst-free. organic-chemistry.org
N-Bromosuccinimide (NBS)Tetrabutylammonium bromidePredominant para-selective monobromination. organic-chemistry.org

Bromination of Chroman-4-ones and Chromenes

An alternative and common strategy involves the bromination of a pre-formed chroman-4-one, such as 2,2-dimethylchroman-4-one. The synthesis of the target nitrile often proceeds via the corresponding ketone, 6-bromo-2,2-dimethylchroman-4-one. sigmaaldrich.com The bromination of the 2,2-dimethylchroman-4-one precursor at the C-6 position follows the principles of electrophilic aromatic substitution, with the ether oxygen directing the incoming electrophile to the para position.

It is important to distinguish this from bromination at other sites. For instance, the bromination of chroman-4-one with agents like copper(II) bromide or pyridinium (B92312) tribromide typically results in substitution at the C-3 position of the heterocyclic ring, yielding 3-bromochroman-4-one. researchgate.netacs.org This highlights the importance of reagent and substrate selection in directing the bromination to the desired C-6 position on the aromatic ring.

Optimization of Reaction Conditions and Yield Enhancement in Chroman-4-carbonitrile Synthesis

Optimizing such a reaction involves a systematic study of several parameters, including the choice of catalyst, solvent, temperature, and reaction time. nih.gov For instance, screening different Lewis acids could reveal the most effective catalyst for the cyanation reaction. Solvents are chosen based on their ability to dissolve reactants and their compatibility with the reaction conditions, with dipolar aprotic solvents often being suitable choices. nih.gov Temperature control is crucial to balance the reaction rate against the potential for side reactions. A carefully designed optimization study can lead to significant improvements in chemical yield and process efficiency. researchgate.netresearchgate.net

Table 3: Hypothetical Optimization of Cyanation of 6-Bromo-2,2-dimethylchroman-4-one

ParameterVariationRationale/Expected Outcome
Cyanide SourceTMSCN, KCN/18-crown-6, NaCNTMSCN is often milder and more soluble in organic solvents. KCN/crown ether enhances nucleophilicity.
CatalystZnI₂, TiCl₄, Yb(OTf)₃, NoneLewis acids activate the carbonyl group towards nucleophilic attack. Catalyst choice affects rate and selectivity.
SolventCH₂Cl₂, THF, Toluene, AcetonitrileSolvent polarity and coordinating ability can influence reaction kinetics and catalyst activity. nih.gov
Temperature0 °C to 80 °CHigher temperatures may increase reaction rate but could also lead to decomposition or side products.

Synthetic Routes for Further Derivatization from 6-Bromo-2,2-dimethylchroman-4-carbonitrile

This compound is a valuable intermediate for the synthesis of a diverse array of more complex molecules, owing to its two key reactive handles: the C-6 bromo substituent and the C-4 carbonitrile group.

The aryl bromide at the C-6 position is an excellent substrate for various palladium-catalyzed cross-coupling reactions. researchgate.net These include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to synthesize alkynylated derivatives.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to substituted anilines.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The carbonitrile group at the C-4 position can also undergo a range of chemical transformations:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (6-bromo-2,2-dimethylchroman-4-carboxylic acid) or a primary amide, respectively.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

These derivatization pathways allow for the systematic modification of the this compound scaffold, providing access to a library of analogs for various research applications.

Pre Clinical Biological and Pharmacological Investigations of Chroman 4 Carbonitrile Derivatives

In Vitro Anti-proliferative and Cytotoxic Activity Evaluation

Assessment against Diverse Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, T47D, HepG2, HCT-116)

Chroman-4-carbonitrile derivatives have been the subject of numerous studies to evaluate their potential as anti-cancer agents. Research has demonstrated that these compounds exhibit inhibitory effects on the growth of various human cancer cell lines.

A series of 4-aryl-4H-chromene-3-carbonitrile derivatives were synthesized and tested for their in vitro anticancer activities. researchgate.net Among the synthesized compounds, analogues 1c , 1d , and 1e were identified as potent cytotoxic agents. researchgate.net Another study focused on the synthesis of novel chromenopyridones and their evaluation against a panel of human cancer cell lines including prostate (PC-3), breast (MCF-7), CNS (IMR-32), cervix (Hela), and liver (Hep-G2). nih.gov The results indicated that all the tested compounds displayed good to moderate inhibitory activity. nih.gov

In a separate investigation, two series of compounds with chromen-4-one and chromane-2,4-dione scaffolds were synthesized and their cytotoxicity was assessed against HL-60, MOLT-4, and MCF-7 cancer cells. nih.gov The chromane-2,4-dione derivatives generally showed higher cytotoxic capacities compared to their chromen-4-one counterparts. nih.gov Specifically, compound 13 showed the lowest IC₅₀ values against HL-60 and MOLT-4 cell lines, while derivative 11 was most active against MCF-7 cells. nih.gov

Furthermore, a series of 4-aryl substituted 2-amino-7-dimethylamino-4H-chromene-3-carbonitrile derivatives were synthesized and evaluated for their ability to inhibit cell proliferation in human colon adenocarcinoma (HT-29) and leukemia (CCRF-CEM) cell lines. nih.gov Additionally, novel 4H-chromene-3-carboxylates incorporating a sulfonamide moiety were designed and tested against HepG-2, MCF-7, and HCT-116 tumor cell lines, with some compounds showing remarkable antitumor activity. nih.gov

Elucidation of Structure-Activity Relationships (SAR) for Anti-proliferative Effects

The structure-activity relationship (SAR) of chroman-4-carbonitrile derivatives has been a key area of investigation to understand the chemical features responsible for their anti-proliferative effects and to guide the design of more potent analogs.

Studies on 4H-chromene derivatives have revealed that the nature and position of substituents on the 4-phenyl group significantly influence their anticancer activity. For instance, in a series of 4-aryl-4H-chromene-3-carbonitrile derivatives, the presence of halogens at the 3'-position of the 4-aryl moiety was found to enhance cytotoxic effects. researchgate.net Another study on 4H-chromene-3-carboxylates with a sulfonamide moiety established a clear SAR. nih.gov The order of potency against HepG-2 and MCF-7 cancer cells was dependent on the substitution pattern on the phenyl group, with 2,4-dichloro substitution showing the highest activity. nih.gov

The core scaffold also plays a crucial role. A comparative study of chromen-4-one and chromane-2,4-dione derivatives demonstrated that the latter were generally more potent cytotoxic agents. nih.gov Within a series of chromenopyridones, it was observed that compounds bearing electron-withdrawing groups on the chromone (B188151) moiety were more active against cancer cells than those with electron-donating groups. nih.gov Furthermore, allylated chromenopyridones displayed higher activity. nih.gov

The importance of the 2-amino group and the 3-carbonitrile moiety in 4H-chromenes has also been highlighted. The 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile scaffold is known to have a significant impact on tubulin proteins, which are critical for cell division. rsc.org The interaction patterns of these derivatives with different tubulin isoforms are being studied to potentially design molecules that can selectively target cancer cells. rsc.org

Antimicrobial and Antitubercular Efficacy Studies

Evaluation of Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Chroman derivatives have been investigated for their potential as antimicrobial agents against a spectrum of both Gram-positive and Gram-negative bacteria.

A study focusing on the synthesis of novel spiropyrrolidines tethered with chroman-4-one scaffolds revealed that several of these compounds displayed moderate to excellent activity against various pathogenic bacterial strains. mdpi.com Another investigation into 4-chromanone (B43037) and chalcone (B49325) derivatives, inspired by natural products, showed that some of the synthesized compounds exhibited good antibacterial activities against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL. acs.orgnih.gov In general, the chalcone series demonstrated more potent anti-Gram-positive activity than their cyclized 4-chromanone counterparts. acs.orgnih.gov

The synthesis of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one and its derivatives led to the discovery of compounds with significant inhibitory effects. africaresearchconnects.comsemanticscholar.org Specifically, compounds 4 and 10 showed strong inhibition against the Gram-positive bacterium Enterococcus faecalis, while compound 12a was highly active against the Gram-negative pathogen Pseudomonas aeruginosa. africaresearchconnects.comsemanticscholar.org Furthermore, a series of chromone sulfonamide derivatives were synthesized and tested against hospital isolates of both Gram-positive (including MRSA and multidrug-resistant Enterococcus faecalis) and Gram-negative bacteria. nih.gov Two of the four synthesized Schiff bases, 1a and 1b , were found to be more active than their counterparts. nih.gov

Investigation of Antitubercular Activity against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents. Chroman-based compounds have shown promise in this area.

A series of novel chromone embedded nih.govnih.govnih.gov-triazole derivatives were synthesized and evaluated for their in vitro anti-mycobacterial activity against the Mtb H37Rv strain. nih.gov Seven of these compounds exhibited significant inhibition, with compound 6s being the most potent. nih.gov In another study, a series of 4H-chromen-4-one derivatives were tested, and compound 8d was found to be active against both drug-sensitive and multidrug-resistant tuberculosis. nih.gov

The synthesis of novel chroman-hydrazone derivatives also yielded promising results. asianpubs.orgasianpubs.org Compound SM8 from this series showed significant anti-tubercular activity against the Mtb H37Rv strain. asianpubs.orgasianpubs.org Furthermore, chromane-based compounds have been investigated as potential inhibitors of M. tuberculosis salicylate (B1505791) synthase (MbtI), an enzyme essential for the bacterium's survival under iron-deficient conditions. nih.gov

A new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles were prepared and assayed for their anti-mycobacterial activity against Mtb H37Rv and isoniazid-resistant clinical isolates. rsc.org Four compounds from this series demonstrated significant activity, with a fluorine-substituted derivative showing potent activity against both the H37Rv strain and isoniazid-resistant strains. rsc.org

SAR Analysis within Antimicrobial Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial and antitubercular efficacy of chroman derivatives. These studies help in identifying the key structural features that contribute to their biological activity.

For antibacterial activity, SAR analysis of 4-chromanone derivatives revealed that a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position, along with hydroxyl groups at the 5- and 7-positions, enhanced their activity against Gram-positive bacteria. acs.orgnih.gov In the case of chalcone derivatives, a 2',4'-dihydroxylated A ring and a lipophilic substituted B ring were identified as important pharmacophoric elements. acs.orgnih.gov For a series of spiropyrrolidines with a chroman-4-one scaffold, the presence of specific substituents was found to be critical for their activity against both Gram-positive and Gram-negative bacteria. mdpi.com

In the context of antitubercular activity, the SAR of chromone embedded nih.govnih.govnih.gov-triazoles indicated that the nature of the substituent on the triazole ring played a significant role in their potency against M. tuberculosis. nih.gov For chroman-hydrazone derivatives, the substitution pattern on the hydrazone moiety was found to influence their anti-tubercular activity. asianpubs.orgasianpubs.org In a study of spirooxindolopyrrolidine embedded chromanones, the presence of a fluorine atom was shown to significantly enhance the activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. rsc.org

Antioxidant Mechanisms and Free Radical Scavenging Activity

Chroman derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to donate a hydrogen atom from a hydroxyl group on the aromatic ring, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net The efficiency of this radical scavenging is a key determinant of their protective effects against oxidative stress, a pathological process implicated in numerous diseases. nih.gov The antioxidant capacity of these compounds is heavily influenced by the type and position of substituents on the chroman ring system. researchgate.netresearchgate.net

The ability of chroman-4-carbonitrile derivatives to scavenge specific free radicals like nitric oxide (NO) and hydrogen peroxide (H₂O₂) is a critical measure of their antioxidant potential.

Nitric Oxide (NO) Radical Scavenging: In vitro assays are employed to measure the capacity of compounds to inhibit nitric oxide radicals. One common method involves the Griess reagent, where the compound's ability to scavenge NO generated from a source like sodium nitroprusside is quantified by measuring the reduction in nitrite (B80452) concentration. analis.com.my The percentage of nitric oxide inhibition can be calculated and compared to standards like ascorbic acid (Vitamin C). nih.gov Studies on various heterocyclic compounds have demonstrated significant NO scavenging activity, which is a crucial aspect of their anti-inflammatory potential. analis.com.my

Hydrogen Peroxide (H₂O₂) Scavenging: The hydrogen peroxide scavenging activity is typically evaluated spectrophotometrically. nih.gov A solution of the test compound is incubated with a known concentration of H₂O₂, and the decrease in H₂O₂ concentration is measured at a specific wavelength (e.g., 230 nm). nih.govnih.gov The percentage of H₂O₂ scavenged indicates the compound's ability to detoxify this harmful reactive oxygen species. nih.gov Research on related coumarin (B35378) and chromone derivatives has shown that they can exhibit excellent H₂O₂ scavenging activities, often dependent on their substitution patterns. nih.govmdpi.com

The relationship between the molecular structure of chroman derivatives and their antioxidant activity is a subject of extensive research. mdpi.com The antioxidant capacity is not solely dependent on the chroman core but is significantly modulated by the nature and position of substituents. researchgate.netresearchgate.net

Key structural features that influence antioxidant potency include:

Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic ring are paramount for antioxidant activity. A catechol (dihydroxy) system, for instance, is known to significantly enhance radical scavenging capabilities. researchgate.netmdpi.com

Electron-Donating Groups: Substituents that increase the electron density on the aromatic ring can enhance the stability of the resulting phenoxyl radical formed after hydrogen donation, thereby increasing antioxidant activity.

Lipophilicity: The lipophilicity of the molecule, which can be modified by groups like alkoxy substituents, can influence its ability to access and protect lipid membranes from peroxidation. researchgate.net For example, studies on 3-benzylidene-chroman-4-ones showed that altering the alkoxy substituent at the C-7 position could modulate antioxidant activity. researchgate.net

Advanced Spectroscopic Characterization of 6 Bromo 2,2 Dimethylchroman 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra would provide a complete picture of the atomic connectivity and spatial relationships within the 6-Bromo-2,2-dimethylchroman-4-carbonitrile molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The gem-dimethyl groups at the C2 position would appear as two sharp singlets around 1.4-1.5 ppm. The protons on the heterocyclic ring would include a methylene (B1212753) group at C3 and a methine proton at C4. The C4 proton, being adjacent to the electron-withdrawing nitrile group, would be shifted downfield. The aromatic region would display signals corresponding to the three protons on the substituted benzene (B151609) ring. Due to the 6-bromo substitution pattern, one would expect a doublet for H5 (ortho-coupled to H7), a doublet of doublets for H7 (ortho-coupled to H8 and meta-coupled to H5), and a doublet for H8 (ortho-coupled to H7).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal all 12 unique carbon environments. Key signals would include the two methyl carbons of the gem-dimethyl group, the quaternary C2 carbon, the methylene C3 carbon, and the methine C4 carbon. The carbon of the nitrile group (C≡N) would appear in the characteristic region for nitriles (approximately 117-125 ppm). The aromatic carbons would show distinct signals, with the carbon bearing the bromine atom (C6) being significantly influenced by the halogen's electronic effects.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the connectivity between H3 and H4, and the coupling relationships between the aromatic protons (H5, H7, and H8).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of C3, C4, C5, C7, and C8.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the gem-dimethyl protons to C2 and C3, and from H4 to C2, C4a, C5, and the nitrile carbon would confirm the core structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predictions are based on analysis of related 2,2-dimethylchroman-4-one (B181875) structures and known substituent effects of a nitrile group.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2-~78
2-CH₃~1.45 (s, 3H)~26
2-CH₃~1.50 (s, 3H)~27
3~2.2-2.4 (m, 2H)~45
4~3.8-4.0 (t, 1H)~40
4a-~119
5~7.6 (d)~132
6-~117
7~7.4 (dd)~130
8~6.9 (d)~118
8a-~153
C≡N-~120

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which is expected to appear in the range of 2220-2260 cm⁻¹. Other significant absorptions would include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C-O-C stretching of the ether linkage in the chroman ring (around 1200-1000 cm⁻¹), and the C-Br stretching vibration, which typically appears in the fingerprint region (below 1000 cm⁻¹).

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
Aliphatic C-HStretch2980-2850
Nitrile (C≡N)Stretch2260-2220
Aromatic C=CStretch1600-1450
C-O-C (Ether)Stretch1250-1050
C-BrStretch680-550

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₂BrNO), HRMS would confirm the molecular weight and formula. A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 Da, with nearly equal intensity (the M+ and M+2 peaks).

Table 3: Calculated HRMS Data for this compound

IonMolecular FormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M]⁺[C₁₂H₁₂⁷⁹BrNO]⁺265.0102267.0082
[M+H]⁺[C₁₂H₁₃⁷⁹BrNO]⁺266.0180268.0160
[M+Na]⁺[C₁₂H₁₂⁷⁹BrNNaO]⁺288.0000290.0000

X-ray Crystallography for Precise Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. While no crystal structure for this compound has been reported in the literature, analysis of related structures, such as 6-bromo-2-(4-chlorophenyl)chroman-4-one, suggests that the dihydropyran ring of the chroman skeleton would likely adopt a half-chair or sofa conformation. researchgate.net Obtaining a single crystal of the title compound would allow for the precise determination of its solid-state conformation, the orientation of the nitrile group relative to the chroman ring, and any intermolecular interactions, such as halogen bonding or π-stacking, that dictate the crystal packing.

UV-Visible (UV-Vis) Spectrophotometry in Kinetic and Thermodynamic Studies

UV-Visible spectrophotometry measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. While specific studies on this compound are not available, UV-Vis is a powerful tool for kinetic and thermodynamic analyses. researchgate.netnih.govntnu.nothermofisher.com The chroman ring system is a chromophore that absorbs in the UV region. Any reaction that alters the conjugation or structure of this chromophore would lead to a change in the UV-Vis spectrum. For example, if the nitrile group were to be hydrolyzed or the bromine atom were to be displaced via a nucleophilic aromatic substitution, the reaction progress could be monitored over time by observing the change in absorbance at a specific wavelength. researchgate.netthermofisher.com This data allows for the determination of reaction rate constants, reaction order, and activation parameters, providing deep insight into the reaction mechanism.

Computational Chemistry and Molecular Modeling Studies Applied to 6 Bromo 2,2 Dimethylchroman 4 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. DFT allows for the detailed examination of electronic structure, which in turn governs a molecule's geometry, stability, and reactivity.

Computational Validation of Reaction Pathways and Mechanisms

While specific studies on the reaction pathways for the synthesis of 6-Bromo-2,2-dimethylchroman-4-carbonitrile are not detailed in the available literature, DFT calculations are a standard approach for such investigations. For instance, in the synthesis of related chroman-2,4-diones, a plausible reaction mechanism involving aza-Michael addition, ring-opening, and intramolecular aryloxycarbonylation has been proposed and could be computationally validated. nih.gov Such a study for this compound would involve:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants, intermediates, and products.

Mechanism Elucidation: Comparing the computed energy profiles for different possible pathways to determine the most favorable reaction mechanism.

This type of analysis provides a microscopic view of the reaction, helping to optimize reaction conditions and to understand the factors controlling the formation of the desired product.

Theoretical Elucidation of Electronic Structure and Reactivity Profiles

DFT calculations are routinely used to elucidate the electronic structure and predict the reactivity of organic molecules. For chroman and chromone (B188151) derivatives, these studies have provided valuable insights. researchgate.netresearchgate.net A theoretical study of this compound would typically involve the following:

Geometry Optimization: The first step is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. For a related chromene derivative, optimization was performed at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net This is crucial for predicting how the molecule will interact with other reagents or biological macromolecules.

Calculation of Reactivity Descriptors: Various global and local reactivity descriptors, such as electronegativity, hardness, softness, and Fukui functions, can be calculated from the electronic structure to provide a quantitative measure of reactivity at different atomic sites. researchgate.net

The following table illustrates the kind of data that would be generated from a DFT study on a chroman derivative, based on published research on analogous compounds. researchgate.net

ParameterTypical Calculated Value Range for Chromone DerivativesSignificance
HOMO Energy-6.0 to -7.0 eVIndicates electron-donating ability
LUMO Energy-1.5 to -2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap1.5 to 4.5 eVRelates to chemical stability and reactivity
Dipole Moment2.0 to 5.0 DebyeMeasures the overall polarity of the molecule

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design.

Prediction of Binding Modes and Affinities with Biological Targets (e.g., enzymes, receptors)

Molecular docking simulations could be employed to investigate the potential of this compound to interact with various biological targets. The chroman scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities. researchgate.net For example, chroman-4-one derivatives have been identified as inhibitors of sirtuin 2 (SIRT2) and pteridine (B1203161) reductase 1 (PTR1). nih.govnih.gov A typical docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Molegro Virtual Docker, the ligand is placed in the binding site of the receptor in multiple conformations and orientations. researchgate.netnih.gov

Scoring and Analysis: The different poses are scored based on a function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed to understand the binding mode.

Studies on related chromone derivatives have reported binding energies ranging from -6.9 to -10.16 kcal/mol against various protein targets. nih.gov

Identification of Key Interacting Residues and Pharmacophoric Features

The primary output of a successful docking simulation is the detailed visualization of the ligand-receptor complex. This allows for the identification of:

Key Interacting Residues: The specific amino acid residues in the binding pocket that form favorable interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Pharmacophoric Features: The essential structural features of the ligand that are responsible for its binding activity. For chroman derivatives, these often include a hydrogen bond acceptor (the carbonyl oxygen in chromanones), a hydrogen bond donor, and hydrophobic groups.

For example, in the binding of a chroman-4-one derivative to Trypanosoma brucei PTR1, the chroman-4-one moiety was involved in a π-sandwich with a phenylalanine residue, and a hydroxyl group formed a hydrogen bond with the NADP+ cofactor. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. bepls.com Various computational models, often available as web-based tools like SwissADME, are used to predict these properties based on the molecule's structure. nih.govmdpi.com

For this compound, a standard in silico ADME assessment would predict a range of properties, which can be guided by Lipinski's Rule of Five, a set of guidelines for drug-likeness.

The following table provides an example of the ADME properties that would be predicted for a compound like this compound, based on general principles and data from studies on other small molecules. nih.gov

ADME PropertyPredicted Value/ClassificationImportance
Molecular Weight~280 g/mol Influences diffusion and absorption (<500 is favorable)
LogP (Lipophilicity)2.5 - 3.5Affects solubility, absorption, and membrane permeability
Hydrogen Bond Donors0Influences solubility and binding (<5 is favorable)
Hydrogen Bond Acceptors2 (Oxygen and Nitrogen)Influences solubility and binding (<10 is favorable)
Topological Polar Surface Area (TPSA)~50 ŲRelates to membrane permeability and oral bioavailability
Gastrointestinal AbsorptionHighPredicts the extent of absorption from the gut
Blood-Brain Barrier PermeationYes/NoIndicates potential for central nervous system activity
CYP450 InhibitionSubstrate/Inhibitor of specific isoformsPredicts potential for drug-drug interactions

Conclusion and Future Perspectives in the Research of 6 Bromo 2,2 Dimethylchroman 4 Carbonitrile

Synthesis of Key Research Findings and Structural Insights for the Compound and its Analogs

Research into analogs, particularly 2,2-dimethyl-4-chromanones, has established efficient synthetic pathways and provided critical structural insights. The core 2,2-dimethylchromanone structure is typically synthesized through the condensation of a phenol (B47542) with β-hydroxyisovaleric acid or via intramolecular cyclization of related intermediates. researchgate.net The presence of the gem-dimethyl group at the C2 position often enhances the stability of the compound and can influence its pharmacokinetic properties. nih.gov

The bromo substituent at the 6-position is a key feature. Halogenation at this position is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability, and to potentially introduce a vector for further chemical modification. nih.gov For instance, studies on 6-bromoandrostenedione (B29461) derivatives have shown that substitutions on the steroid core can significantly impact biological activity as aromatase inhibitors. nih.gov

The carbonitrile group at the 4-position, replacing the more commonly studied ketone of chroman-4-ones, introduces a significant structural and electronic change. The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets. researchgate.net

Table 1: Selected Analogs of 6-Bromo-2,2-dimethylchroman-4-carbonitrile and Their Structural Features

Compound NameCore StructureKey SubstituentsReference
6,8-Dibromo-2-pentylchroman-4-oneChroman-4-one6,8-Dibromo, 2-Pentyl nih.gov
6-Chloro-2-pentylchroman-4-oneChroman-4-one6-Chloro, 2-Pentyl nih.gov
6-Nitro-2-pentylchroman-4-oneChroman-4-one6-Nitro, 2-Pentyl nih.gov
6-bromo-2,2-dimethyl-3,4-dihydro-2h-1-benzopyran-4-oneChroman-4-one6-Bromo, 2,2-Dimethyl uni.lu
Benzo[b]furan-6-carbonitrileBenzofuran6-Carbonitrile nih.gov

Identification of Promising Biological Activities and Emerging Structural Motifs

Analogs of this compound have shown a range of biological activities, highlighting promising areas for future investigation. A significant body of research has focused on chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. nih.gov

In these studies, several structural motifs have emerged as being important for activity:

Substitution at the 6- and 8-positions: Electron-withdrawing groups at these positions, such as bromo or nitro groups, have been shown to be favorable for SIRT2 inhibition. nih.gov

Alkyl substitution at the 2-position: The nature of the substituent at the C2 position influences the potency and selectivity of the compounds. nih.gov

While the direct biological activity of the 4-carbonitrile derivative is not yet reported, the nitrile group is a common feature in many bioactive molecules, including enzyme inhibitors. The conversion of a ketone to a nitrile can alter the molecule's binding mode and electronic interactions with a target protein.

Directions for Novel Synthetic Strategies and Methodological Advancements

Future research will likely focus on developing more efficient and versatile synthetic routes to this compound and its derivatives. Current methods for synthesizing the chroman-4-one precursor are well-established, often involving acid-catalyzed cyclizations. ijrpc.comresearchgate.net

Key areas for methodological advancement include:

Synthesis of the Carbonitrile: The conversion of the 4-keto group of the corresponding chromanone to a carbonitrile is a crucial step. This can potentially be achieved through methods like the Strecker synthesis or by dehydration of an oxime intermediate. Strategies used for the synthesis of other aromatic nitriles, such as the Rosenmund-von Braun reaction on a bromo-precursor, could also be adapted. nih.gov

Multicomponent Reactions (MCRs): The use of MCRs could provide a rapid and efficient way to generate a library of diverse chroman derivatives. frontiersin.org This approach offers atom and step economy, which is highly desirable in drug discovery. frontiersin.org

Late-stage Functionalization: Developing methods for the late-stage introduction of the bromo or cyano group would allow for the rapid diversification of advanced intermediates, facilitating structure-activity relationship (SAR) studies.

Prospects for Integrated Computational and Experimental Research Approaches

The integration of computational chemistry with experimental synthesis and biological testing offers a powerful strategy for accelerating research on this class of compounds. Density Functional Theory (DFT) calculations can be employed to understand the structural and electronic properties of this compound and its analogs. researchgate.net

Future integrated approaches could include:

Molecular Docking: To predict the binding modes of these compounds with potential biological targets like SIRT2.

Quantum Chemical Calculations: To analyze the molecular electrostatic potential and frontier molecular orbitals, providing insights into the molecule's reactivity and interaction capabilities. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Studies: To build predictive models that correlate structural features with biological activity, guiding the design of more potent and selective analogs.

Future Avenues for Chemical Modification and Biological Activity Optimization

Based on the findings from related chromanones and general principles of medicinal chemistry, several avenues for future chemical modification can be envisioned to optimize the biological activity of this compound.

Potential modifications could target:

The Aromatic Ring: Exploring different halogen substitutions (e.g., chloro, fluoro) at the 6-position or introducing other small electron-withdrawing or -donating groups to fine-tune the electronic properties.

The 2-Position: While the gem-dimethyl group is a defining feature, synthesizing analogs with other small alkyl or even cyclic substituents at this position could modulate lipophilicity and binding affinity.

The 4-Position: The carbonitrile is a key feature, but exploring other isosteric replacements, such as tetrazoles or other small heterocyclic rings, could lead to improved metabolic stability or novel biological activities.

Scaffold Hopping: Using the 6-bromo-2,2-dimethylchroman (B2559871) core as a starting point, "scaffold hopping" strategies could be employed to design novel heterocyclic systems with similar three-dimensional arrangements of key functional groups. mdpi.com

Q & A

What are the recommended synthetic routes for 6-Bromo-2,2-dimethylchroman-4-carbonitrile, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting with brominated chroman precursors. A plausible route includes:

Core Formation: Condensation of 5-bromo-2,2-dimethylchroman-4-one with a cyanating agent (e.g., NH3_3/KCN under acidic conditions) to introduce the nitrile group.

Functionalization: Bromination at the 6-position using electrophilic bromine sources (e.g., NBS or Br2_2 in CCl4_4), ensuring steric effects from the 2,2-dimethyl groups are mitigated by optimizing temperature (0–5°C) and stoichiometry .

Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to isolate the pure product.
Optimization Tips: Monitor reaction progress via TLC and adjust catalyst loading (e.g., Lewis acids like AlCl3_3) to enhance regioselectivity. Use NMR (¹H/¹³C) to confirm intermediate structures .

What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Level: Basic
Methodological Answer:

  • FT-IR: A sharp peak near ~2220 cm⁻¹ confirms the nitrile (C≡N) stretch. The absence of carbonyl (C=O) signals (~1700 cm⁻¹) verifies complete conversion from ketone precursors .
  • NMR (¹H/¹³C):
    • ¹H NMR: A singlet (~δ 1.45 ppm) for the two methyl groups (2,2-dimethyl). Deshielded aromatic protons near δ 7.2–8.0 ppm indicate bromine’s electron-withdrawing effects.
    • ¹³C NMR: A peak at ~δ 115–120 ppm corresponds to the nitrile carbon. Quaternary carbons adjacent to bromine appear upfield (~δ 130 ppm) .
  • Mass Spectrometry (HRMS): The molecular ion [M+H]⁺ should match the exact mass (C12_{12}H12_{12}BrNO requires ~274.01 g/mol).

How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise during refinement?

Level: Advanced
Methodological Answer:

Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion. Collect data up to 0.8 Å resolution.

Structure Solution: Employ direct methods (e.g., SHELXT) for phase determination, leveraging the bromine atom’s strong anomalous scattering .

Refinement (SHELXL):

  • Model positional and anisotropic displacement parameters.
  • Challenges include resolving disorder in the dimethyl groups or bromine occupancy. Apply restraints (e.g., SIMU/DELU) to stabilize refinement .

Validation: Check for R-factor convergence (<5%), ADPs, and PLATON alerts (e.g., missed symmetry) . Tools like ORTEP-3 aid in visualizing thermal ellipsoids .

How do intermolecular hydrogen bonds and van der Waals interactions influence the solid-state packing of this compound?

Level: Advanced
Methodological Answer:

  • Hydrogen Bond Analysis: Identify potential donors (e.g., C-H from the chroman ring) and acceptors (nitrile or ether oxygen). Use Mercury or CrystalExplorer to map contacts.
  • Graph Set Analysis (Etter’s Rules): Classify interactions (e.g., N-H⋯O as D(2) or R_2$$^2(8) motifs) to predict supramolecular assembly. For example, adjacent molecules may form chains via C-H⋯Br interactions .
  • Packing Efficiency: Steric bulk from 2,2-dimethyl groups likely reduces π-stacking but enhances van der Waals contacts. Calculate packing coefficients (PLATON) to quantify void spaces .

How should researchers resolve discrepancies between crystallographic data and spectroscopic results (e.g., unexpected bond lengths or missing peaks)?

Level: Advanced
Methodological Answer:

Cross-Validation: Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian/B3LYP/6-31G*). Discrepancies >0.05 Å suggest refinement errors or dynamic effects .

Spectroscopic Reanalysis: Re-examine NMR/IR for impurities (e.g., solvent peaks) or tautomerism. For example, keto-enol tautomers could explain missing nitrile signals.

Twinned Crystals: Use PLATON’s TWINABS to detect merohedral twinning, which distorts XRD data. Reprocess data with HKL-2000 if necessary .

What strategies mitigate steric hindrance during functionalization of the chroman core?

Level: Advanced
Methodological Answer:

  • Protecting Groups: Temporarily shield the nitrile group (e.g., trimethylsilyl protection) during bromination to prevent side reactions.
  • Microwave Synthesis: Enhance reaction rates and selectivity by using microwave-assisted conditions (e.g., 100°C, 30 min) to overcome steric barriers .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve reagent solubility and stabilize transition states.

How to design stability studies for this compound under varying conditions (pH, light, temperature)?

Level: Methodological
Methodological Answer:

Forced Degradation:

  • Thermal: Heat samples at 40–80°C for 1–4 weeks (ICH Q1A guidelines).
  • Photolytic: Expose to UV (320–400 nm) and visible light (ICH Q1B).
  • Hydrolytic: Test in buffers (pH 1–13) at 25°C/60°C .

Analytical Monitoring: Use HPLC-PDA to track degradation products. MS/MS identifies major fragments (e.g., debromination or nitrile hydrolysis).

What computational methods predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Compute Fukui indices (Gaussian) to identify electrophilic centers (e.g., Br site for SNAr reactions).
  • Transition State Modeling: Use QM/MM (ORCA) to model Diels-Alder pathways, assessing steric effects from dimethyl groups on diene approach .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.